molecular formula C18H23N3O3 B2536862 (Z)-2-Cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide CAS No. 474099-11-1

(Z)-2-Cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide

Cat. No. B2536862
CAS RN: 474099-11-1
M. Wt: 329.4
InChI Key: RNDMUMLLPXFDMD-UHFFFAOYSA-N
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Description

This compound is a derivative of 4-Nitrophenol . 4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-Nitrophenyl cyclopropylcarbamate have been synthesized through reactions involving 4-nitrophenyl chloroformate .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This might be relevant if the compound has similar reactivity.

Safety and Hazards

While specific safety data for this compound is not available, compounds like 4-Nitrophenyl chloroformate and 4-Nitrophenol are considered hazardous and require careful handling .

properties

IUPAC Name

(Z)-2-cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-3-4-5-6-7-12-20-18(22)16(14-19)13-15-8-10-17(11-9-15)21(23)24/h8-11,13H,2-7,12H2,1H3,(H,20,22)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDMUMLLPXFDMD-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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